Butylferrocene, 97%
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Overview
Description
Butylferrocene, 97% is an organometallic compound with the chemical formula Fe(C5H5)(C5H4C4H9). It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a butyl group. This compound is known for its stability and unique redox properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylferrocene can be synthesized through the reaction of ferrocene with butyl lithium, followed by the addition of an electrophile such as butyl bromide. The reaction typically occurs under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of butylferrocene involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butylferrocene undergoes various types of chemical reactions, including:
Oxidation: Butylferrocene can be oxidized to form butylferrocenium cation.
Reduction: It can be reduced back to ferrocene under specific conditions.
Substitution: The butyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butylferrocenium cation.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Scientific Research Applications
Butylferrocene has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in electrochemical redox reactions and as an additive in graphite electrodes.
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of butylferrocene involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an effective catalyst in various chemical reactions. The butyl group enhances its solubility in organic solvents, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of butylferrocene, known for its stability and redox properties.
Methylferrocene: Similar to butylferrocene but with a methyl group instead of a butyl group.
Ethylferrocene: Contains an ethyl group, offering different solubility and reactivity compared to butylferrocene.
Uniqueness of Butylferrocene
Butylferrocene is unique due to its enhanced solubility in organic solvents and its ability to undergo various chemical reactions. The butyl group provides additional steric hindrance, which can influence the reactivity and selectivity of the compound in different applications .
Properties
Molecular Formula |
C14H18Fe |
---|---|
Molecular Weight |
242.14 g/mol |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H; |
InChI Key |
JHROYCKFRINACS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
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